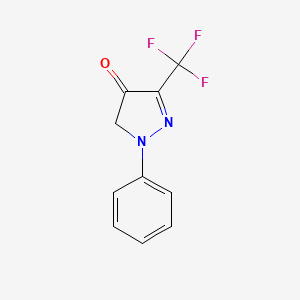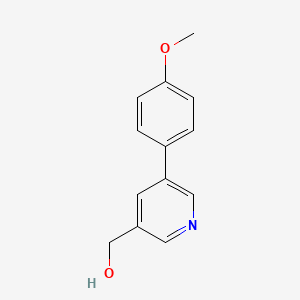
(5-(4-Methoxyphenyl)pyridin-3-yl)methanol
Overview
Description
“(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of substituted pyridines, such as “this compound”, often involves the remodeling of (Aza)indole/Benzofuran skeletons . This process typically includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 . This indicates the presence of a pyridine ring attached to a methoxyphenyl group and a methanol group . Chemical Reactions Analysis
Pyridine derivatives like “this compound” can undergo various chemical reactions. For instance, pyridine reacts with methanol, and after heating and the action of a catalyst, 3-methyl pyridine -5-methanol is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 203.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyridine Derivatives : A novel pyridine derivative similar to (5-(4-Methoxyphenyl)pyridin-3-yl)methanol was synthesized using a three-component reaction. This process involved malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol, yielding a compound with confirmed structure through NMR and X-ray single crystal diffraction (Wu Feng, 2011).
Antimicrobial Activity
- Antimicrobial Properties : A series of pyridin-4-yl methanones, structurally related to this compound, were synthesized and found to possess antimicrobial activity. Compounds with methoxy groups exhibited particularly high antimicrobial effectiveness (Satyender Kumar et al., 2012).
Structural and Molecular Analysis
- Molecular Structure Analysis : Investigations into the molecular and crystal structure of compounds structurally similar to this compound have been conducted, revealing details about their intermolecular interactions and molecular configurations (B. Lakshminarayana et al., 2009).
Biocatalytic Synthesis
- Green Synthesis in Microreaction Systems : A study demonstrated the synthesis of a compound structurally related to this compound using a green, economic, and efficient biocatalytic process. This involved a liquid-liquid biphasic microreaction system with Escherichia coli as a whole-cell catalyst, highlighting the potential for environmentally friendly synthesis methods (Qiang Chen et al., 2021).
Spectroscopic Studies
- Spectroscopic and Theoretical Characterization : Spectroscopic and theoretical studies have been carried out on compounds closely related to this compound. These studies provide insights into the photophysical characteristics and molecular properties of such compounds (E. Proniewicz et al., 2014).
Safety and Hazards
Future Directions
The future directions for the study and application of “(5-(4-Methoxyphenyl)pyridin-3-yl)methanol” and similar compounds could involve further development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Related compounds have shown activity against various targets, suggesting that this compound may also interact with similar targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyridine derivatives .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Related compounds have shown various cellular effects, suggesting that this compound may have similar effects .
properties
IUPAC Name |
[5-(4-methoxyphenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)12-6-10(9-15)7-14-8-12/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWQVHNKWXKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285092 | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887974-21-2 | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)
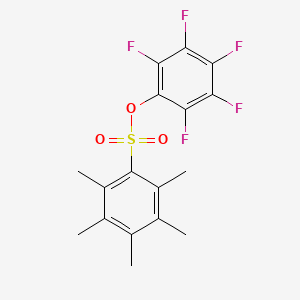
![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)

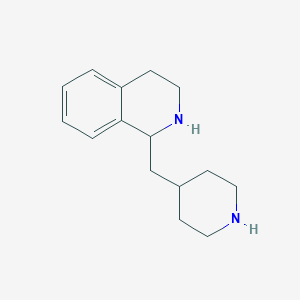
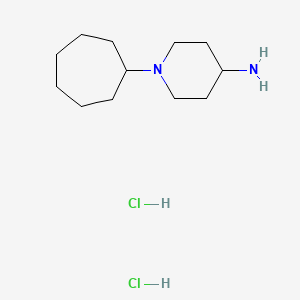
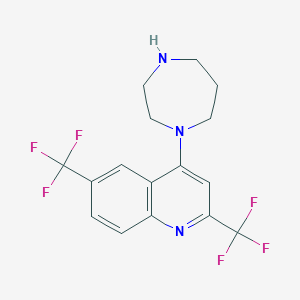
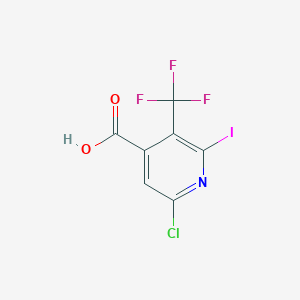
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

